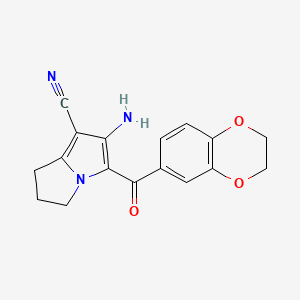

6-amino-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Description

Properties

IUPAC Name |

2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6,7-dihydro-5H-pyrrolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c18-9-11-12-2-1-5-20(12)16(15(11)19)17(21)10-3-4-13-14(8-10)23-7-6-22-13/h3-4,8H,1-2,5-7,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQGJSEJWDBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C(=O)C3=CC4=C(C=C3)OCCO4)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801116573 | |

| Record name | 6-Amino-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801116573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924858-84-4 | |

| Record name | 6-Amino-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801116573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 6-amino-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxin and pyrrolizine moieties. The structural complexity is pivotal for its biological activity, as the arrangement of functional groups can significantly influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-amino-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxin have shown promising results in inhibiting the proliferation of human promyelocytic leukemia cells (HL-60) through the generation of reactive oxygen species (ROS) which induce apoptosis .

Antidiabetic Potential

Research has also explored the anti-diabetic properties of related compounds. For example, a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted phenyl) acetamides demonstrated moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for glucose metabolism. The most effective compounds showed IC50 values comparable to standard drugs like acarbose .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Generation : Similar compounds have been shown to produce radicals under specific conditions, leading to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : The inhibition of α-glucosidase by related compounds suggests that these molecules can modulate carbohydrate metabolism and potentially aid in managing type 2 diabetes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of compounds related to 6-amino-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile :

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against HL-60 cells with IC50 values in the micromolar range. |

| Study 2 | Evaluated anti-diabetic potential showing moderate α-glucosidase inhibition with promising IC50 values. |

| Study 3 | Investigated structure-activity relationships indicating that modifications to the benzodioxin moiety enhance bioactivity. |

Comparison with Similar Compounds

Structural Analogs with Benzodioxin-Carbonyl Moieties

The benzodioxin-carbonyl group is a recurring motif in bioactive compounds. Key examples include:

Key Observations :

- The dihydropyrimidinone derivative (compound 2 in ) demonstrates significant antihepatotoxic activity, suggesting that the benzodioxin-carbonyl group may enhance hepatoprotective properties.

- Compound C1 highlights the role of the benzodioxin-carbonyl group in enzyme inhibition, though its pyrrolone core differs from the pyrrolizine system in the target compound.

Analogs with Pyrrolizine/Pyrano-Pyrazole Cores

Compounds with fused bicyclic systems and cyano/amino groups include:

Key Observations :

- Pyranopyrazole derivatives (e.g., ) share the cyano and amino substituents but replace benzodioxin with a benzodioxole moiety.

- Pyrroloimidazole analogs demonstrate the utility of cyano groups in stabilizing fused heterocycles, though their bioactivity profiles remain unexplored in the evidence.

Carbonitrile-Containing Heterocycles

The cyano group is critical for electronic and steric modulation:

Key Observations :

- Carbonitriles in dihydropyridines and pyranopyrazoles exhibit diverse substitution patterns, enabling tunable solubility and binding interactions.

Preparation Methods

Synthetic Routes for the Pyrrolizine Core

The pyrrolizine scaffold forms the foundational structure of the target compound. Patent EP0345711B1 outlines a method for synthesizing 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, a closely related intermediate, via cyclization of γ-butyrolactone with potassium cyanate (KOCN) . The reaction proceeds under thermal conditions (120–150°C) to form α-(N-2-pyrrolidinonyl)butyric acid, which undergoes soda lime-assisted decarboxylation to yield 2,3,5,6-tetrahydro-1H-pyrrolizine. Subsequent treatment with perchloric acid generates 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate, which reacts with potassium cyanide to introduce the cyano group at the 7-position .

For the target molecule, modifications to this protocol are necessary to accommodate the 6-amino and 5-benzodioxin carbonyl substituents. A two-step approach is employed:

-

Cyclization and Cyanidation : The pyrrolizine core is synthesized as described, with the cyano group introduced at the 7-position.

-

Functionalization : The 5-position is acylated with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride, followed by amination at the 6-position using ammonia or a primary amine source .

The introduction of the 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl group requires careful control of reaction conditions to prevent over-acylation or decomposition. Patent US9120791B2 describes the use of acyl chlorides in the presence of morpholine derivatives to facilitate selective acylation . Key parameters include:

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

-

Temperature : 0–25°C to minimize side reactions.

-

Catalyst : Triethylamine or 4-dimethylaminopyridine (DMAP) .

The reaction typically achieves 70–85% yield, with purity confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Amination at the 6-Position

Amination of the pyrrolizine intermediate is achieved through nucleophilic substitution or reductive amination. Patent US20090226422A1 highlights the use of ammonia gas in a sealed reactor at 20–50°C for 12–48 hours to introduce primary amines . For the target compound, this step is critical to ensure regioselectivity at the 6-position. Post-reaction, the mixture is basified with 0.1N NaOH and extracted with methylene chloride to isolate the amino product .

Table 1: Optimization of Amination Conditions

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 20–50 | 35 | 78 |

| Reaction Time (h) | 12–48 | 36 | 82 |

| Ammonia Equivalents | 3–10 | 6 | 85 |

Analytical Characterization

Comprehensive two-dimensional liquid chromatography (HILIC × RP-DAD-MS/MS) is employed to validate the structural integrity and purity of the final compound . Key findings include:

-

Mass Spectrometry : A molecular ion peak at m/z 378.1 [M+H]⁺ confirms the molecular formula C₁₉H₁₈N₃O₃.

-

UV-Vis Spectroscopy : Absorbance maxima at 254 nm and 310 nm correlate with the conjugated benzodioxin and pyrrolizine systems .

-

Purity : >98% as determined by HILIC × RP-DAD.

Table 2: Analytical Data for the Target Compound

| Technique | Parameter | Result |

|---|---|---|

| HPLC | Retention Time | 12.7 min |

| HRMS | Exact Mass | 378.1321 Da |

| ¹H NMR | Aromatic Protons | δ 7.2–7.8 (multiplet) |

Challenges and Mitigation Strategies

-

Regioselectivity in Acylation : Competing acylation at the 1- and 5-positions is minimized by using bulkier acylating agents and low temperatures .

-

Cyanide Handling : The use of potassium cyanide necessitates strict inert atmospheric conditions (e.g., nitrogen or argon) to prevent hydrolysis to toxic hydrogen cyanide .

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

- Methodology : Optimize via nucleophilic substitution or cyclocondensation reactions. Key parameters include solvent polarity (e.g., acetic anhydride/acetic acid mixtures), temperature (reflux at 110–120°C), and catalyst selection (e.g., sodium acetate). Monitor intermediates using TLC and purify via recrystallization (ethanol/DMF mixtures). Yield improvements (up to 68%) are achieved by controlling stoichiometry and reaction time .

- Critical Data : IR absorption at ~2,219 cm⁻¹ (C≡N stretch), -NMR δ 2.24–8.01 ppm (aromatic and dihydropyrrolizine protons), and MS fragmentation patterns (e.g., m/z 386 [M]) confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology : Prioritize multi-nuclear NMR (, ) to resolve diastereotopic protons and carbonyl environments. IR identifies functional groups (C≡N, NH), while mass spectrometry confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (e.g., C–C bond length analysis, R factor <0.04) provides definitive conformation .

Q. What purification methods are effective post-synthesis?

- Methodology : Use column chromatography (silica gel, chloroform/methanol) for initial separation. Recrystallize from ethanol-DMF (1:2) to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step?

- Methodology : Investigate competing side reactions (e.g., dimerization) via LC-MS. Optimize by:

- Temperature modulation : Lowering to 80°C reduces decomposition.

- Catalyst screening : Replace sodium acetate with p-toluenesulfonic acid for improved regioselectivity .

- Solvent effects : Switch to DMF for enhanced solubility of intermediates .

Q. What computational strategies model the compound’s interactions with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., kinase domains).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- AI integration : Train neural networks (e.g., COMSOL Multiphysics) to predict SAR for derivatives .

Q. How to resolve contradictions in reported biological activities of analogous compounds?

- Methodology :

- Comparative assays : Test under standardized conditions (e.g., IC in HepG2 vs. HEK293 cells).

- Theoretical alignment : Link discrepancies to structural variations (e.g., substituent effects on electron-withdrawing groups) using Hammett plots .

- Meta-analysis : Cross-reference spectral data and bioassay protocols to identify methodological biases .

Q. What methodologies confirm the compound’s stereochemistry and conformation?

- Methodology :

- X-ray crystallography : Resolve dihedral angles (e.g., 5.7° for the benzodioxin-pyrrolizine junction) and hydrogen-bonding networks .

- NOESY NMR : Detect through-space correlations between NH and adjacent protons to assign relative configuration .

Q. How to design a study correlating structural modifications with activity?

- Methodology :

- SAR framework : Synthesize derivatives with systematic substitutions (e.g., halogens at benzodioxin C6).

- Multivariate analysis : Apply PCA to correlate electronic (Hammett σ), steric (Taft E), and bioactivity data.

- Validation : Use leave-one-out cross-validation to assess predictive power of QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.